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Compound of Interest

(1H-Pyrrolo[2,3-c]pyridin-2-
Compound Name:
yl)methanol

Cat. No.: B2852934

An In-depth Technical Guide on the Physicochemical Properties of (1H-Pyrrolo[2,3-c]pyridin-
2-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the physicochemical
properties of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, a heterocyclic compound of significant
interest in medicinal chemistry. Due to the limited publicly available experimental data for this
specific isomer (CAS 882881-15-4), this document employs a comparative analytical approach.
We will examine the known properties of its structural isomers, including the well-documented
7-azaindole (pyrrolo[2,3-b]pyridine) and other 6-azaindole derivatives, to establish a
foundational understanding and predict the behavior of the target molecule. This guide details
the structural characteristics, predicted and known physicochemical parameters, standardized
experimental protocols for their determination, and discusses the implications of these
properties for drug discovery and development professionals.

Introduction: The Pyrrolopyridine Scaffold

The pyrrolopyridine core, commonly known as azaindole, represents a critical pharmacophore
in modern drug discovery. The fusion of a pyrrole ring with a pyridine ring results in a bicyclic
aromatic system whose properties are profoundly influenced by the position of the nitrogen
atom in the six-membered ring. This structural variation gives rise to several key isomers, each
with a unique electronic distribution and hydrogen bonding capacity, thereby altering its
interaction with biological targets.
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(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol belongs to the 6-azaindole family. Its structure, along
with key isomers discussed in this guide, is presented below. Understanding the subtle
differences between these isomers is paramount for researchers, as a simple change in
nitrogen placement can drastically alter a compound's solubility, metabolic stability, and
receptor binding affinity.

e (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (Target Compound)
e (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol (A 7-Azaindole Isomer)
e (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (A 4-Azaindole Isomer)

This guide aims to build a robust physicochemical profile for the target compound by leveraging
data from these closely related analogs, providing researchers with the insights needed for
rational drug design and experimental planning.

Core Physicochemical Properties: A Comparative
Analysis

The physicochemical properties of a molecule are the cornerstone of its drug-like potential,
governing its absorption, distribution, metabolism, and excretion (ADME) profile. This section
presents a comparative summary of known and predicted properties for (1H-Pyrrolo[2,3-
c]pyridin-2-yl)methanol and its key isomers.
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(1H-Pyrrolo[2,3-

(1H-Pyrrolo[2,3-

(1H-Pyrrolo[3,2-

Property c]pyridin-2- b]pyridin-5- b]pyridin-6-
yl)methanol yl)methanol yl)methanol
CAS Number 882881-15-4[1] 849067-97-6[2] 1015609-51-4[3][4]
Molecular Formula CsHsN20 CsHsN20 CsHsN20[3]
Molecular Weight 148.16 g/mol 148.16 g/mol [2] 148.16 g/mol [3]
) White to off-white Off-white to yellow
Appearance Data not available ] )
Solid[2] Solid[4]
Melting Point Data not available 126-127°CJ[2] Data not available
N ) Predicted: 376.7+£27.0 ) Predicted: 376.7+£27.0
Boiling Point Data not available
°C °Cl4]
Densit Predicted: 1.360+£0.06  Predicted: 1.360+0.06  Predicted: 1.360+0.06
ensi
Y g/cms3 g/cm3[2] g/cm3[4]
o ] Predicted: Predicted:
pKa (Acidic) Predicted: 13.8-14.0
13.84+0.10[2][5] 13.88+0.10[4]
XLogP3-AA Data not available 0.4[6] 0.2[3]
Topological Polar
polod Predicted: 48.9 A2 48.9 A?[6] 48.9 A?[3]
Surface Area (TPSA)
Hydrogen Bond
2 2[6] 2[3]
Donors
Hydrogen Bond
2 2[6] 2[3]

Acceptors

Analysis of Properties

e Molecular Weight and Formula: All isomers share the same molecular formula and weight,

making them ideal for studying the impact of nitrogen atom placement on their

physicochemical properties.
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e Melting Point and Form: The known isomer, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, is a
solid with a defined melting point.[2] This is expected for a molecule with strong hydrogen
bonding capabilities (from the pyrrole N-H and the methanol O-H) leading to a stable crystal
lattice. It is highly probable that the target compound also exists as a solid at room
temperature.

e pKa: The predicted acidic pKa values are consistently around 13.8-14.0, which is attributed
to the pyrrole N-H proton.[2][4][5] The basicity of the pyridine nitrogen is a more critical
parameter for drug development, influencing salt formation and solubility in acidic
environments. While not explicitly calculated in the provided sources, the basicity of the
pyridine nitrogen in 6-azaindoles is generally lower than in pyridine itself due to the electron-
withdrawing effect of the fused pyrrole ring.

 Lipophilicity (XLogP): The XLogP values for the isomers are low (0.2-0.4), indicating a high
degree of hydrophilicity.[3][6] This is driven by the presence of two nitrogen atoms and a
hydroxyl group, all of which can engage in hydrogen bonding with water. This suggests that
the target compound will likely exhibit good aqueous solubility, a desirable trait for parenteral
drug formulations.

« Topological Polar Surface Area (TPSA): A TPSA of 48.9 A2 is consistent across the isomers
and suggests good potential for oral absorption and cell membrane permeability, as it falls
well below the 140 A2 threshold often associated with poor permeability.[3][6]

Standardized Methodologies for Physicochemical
Characterization

To address the data gap for (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, this section provides
robust, self-validating protocols for determining its key physicochemical properties. These
methodologies are standard in the pharmaceutical industry and ensure the generation of high-
quality, reproducible data.

Spectroscopic and Structural Elucidation

Accurate structural confirmation is the first step in any characterization workflow. A combination
of NMR, Mass Spectrometry, and IR spectroscopy is essential.
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Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-de or CDClIs). Transfer
the solution to a 5 mm NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer operating at a field
strength of 400 MHz or higher. Include acquisition of 2D spectra (e.g., COSY, HSQC, HMBC)
to unambiguously assign all proton and carbon signals.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak.

 Structural Verification: The resulting spectra should be consistent with the proposed structure
of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol. The *H NMR should clearly show signals for
the aromatic protons, the CH:z of the methanol group, and the exchangeable OH and NH
protons.

Weigh Compound Dissolve in Transfer to ‘Acquire 1D Spectra ‘Acquire 2D Spectra Fourier Transform ) Confirm Structure :
[ (5-10 mg) > Deuterated Solvent) "\ NMR Tubej » (1H, 13C) (COSY, HSQC) "' &Phasing Signal Assignment Structure Verification (Pl Rt

Sample Preparation Data Acquisition Data Processing & Analysis

Diagram 1: NMR Analysis Workflow

Click to download full resolution via product page

Caption: Workflow for structural confirmation via NMR.

Purity Determination via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity
of a drug candidate.

Experimental Protocol: Reversed-Phase HPLC
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o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,
Methanol or Acetonitrile) at a concentration of 1 mg/mL. Create a dilution for injection at
approximately 0.1 mg/mL.

o Chromatographic Conditions:

o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

o Mobile Phase B: Acetonitrile with 0.1% of the same acid.

o Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to
a high percentage (e.g., 95%) over 15-20 minutes.

o Flow Rate: 1.0 mL/min.

o Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of
maximum absorbance).

» Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as
the percentage of the main peak area relative to the total peak area.
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Diagram 2: HPLC Purity Analysis Workflow
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Caption: Workflow for purity determination via HPLC.

Solubility Determination

Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. A
standard kinetic solubility assay provides an efficient initial assessment.

Experimental Protocol: Kinetic Solubility Assay

e Preparation: A high-concentration stock solution of the compound (e.g., 10 mM in DMSO) is
prepared.

e Assay: The DMSO stock is added to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH
7.4) in a 96-well plate to achieve a range of final concentrations. The final DMSO
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concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

 Incubation & Measurement: The plate is shaken for a set period (e.g., 2 hours) at room
temperature to allow for precipitation to reach equilibrium. The amount of dissolved
compound is then quantified by separating the supernatant from any precipitate (via filtration
or centrifugation) and measuring its concentration using LC-MS/MS or UV-Vis spectroscopy
against a calibration curve.

e Result: The kinetic solubility is the highest concentration at which the compound remains
fully dissolved.

Synthesis, Reactivity, and Applications

Synthesis: The synthesis of pyrrolopyridines can be achieved through various routes. A
common approach for 6-azaindoles involves the construction of the pyrrole ring onto a pre-
functionalized pyridine core. One described method starts from 4-aroyl pyrroles, which undergo
a Vilsmeier-Haack reaction followed by condensation with an appropriate amine source like
glycine methyl ester to form the fused ring system.[7]

Reactivity:

o Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to an
aldehyde or carboxylic acid, or used in esterification, etherification, or nucleophilic
substitution reactions to modulate the compound's properties or attach it to other molecular
fragments.

¢ Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution,
although its reactivity is modulated by the fused pyridine ring.

¢ Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring
can also participate in nucleophilic aromatic substitution reactions, particularly if activated by
an electron-withdrawing group.

Applications in Drug Discovery: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, an isomer
of our target, is a well-established "hinge-binder" motif in kinase inhibitors.[8][9] The N-H of the
pyrrole and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region.
Derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptor
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(FGFR).[8][9] The broader pyrrolopyridine class exhibits a wide range of biological activities,
including anticancer, anti-inflammatory, and anticonvulsant properties.[10] The specific 6-
azaindole core of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol offers a different hydrogen
bonding vector compared to 7-azaindoles, making it an attractive scaffold for exploring new
chemical space and developing novel therapeutics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is not
widely available, data from its isomers and related heterocyclic compounds provide a reliable
basis for safe handling procedures.

o Hazard Classification: Isomers are typically classified as irritants.[2]

[¢]

H302: Harmful if swallowed.[11]

[¢]

H315: Causes skin irritation.[2][11]

o

H319: Causes serious eye irritation.[2][11]

o

H335: May cause respiratory irritation.[2][11]

o Precautionary Measures:

o

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

o

P264: Wash skin thoroughly after handling.[2][12]

o

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

[¢]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[12]

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
contact with skin, eyes, and clothing.[12]

o Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]
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Conclusion

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is a promising heterocyclic building block with
significant potential in drug discovery. While direct experimental data remains scarce, a
detailed analysis of its structural isomers provides a strong predictive foundation for its
physicochemical properties. It is expected to be a hydrophilic, solid compound with good TPSA
characteristics, making it an attractive starting point for library synthesis and lead optimization.
This guide provides not only a summary of these predicted properties but also the
standardized, industry-accepted protocols necessary for their experimental validation. By
combining comparative analysis with robust methodological guidance, researchers can
confidently incorporate this and similar novel scaffolds into their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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